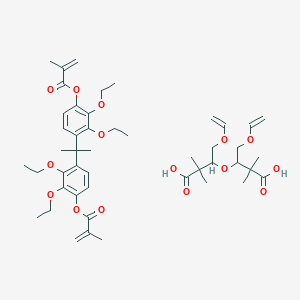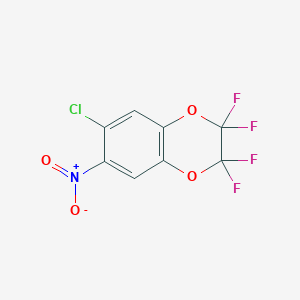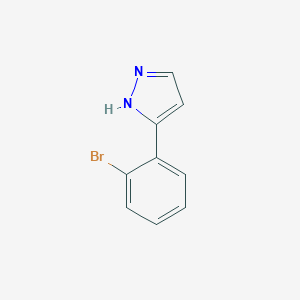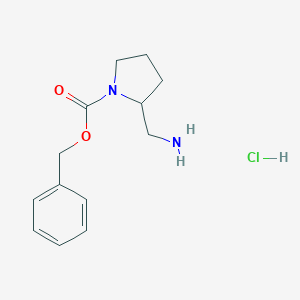
2,2'-(4-Methacryloxydiethoxyphenyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(4-Methacryloxydiethoxyphenyl)propane, also known as BisGMA, is a widely used monomer in the dental industry for the production of dental composites. It is a viscous, colorless liquid that is synthesized through various methods. BisGMA has been extensively researched for its biochemical and physiological effects, mechanism of action, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
2,2'-(4-Methacryloxydiethoxyphenyl)propane is a crosslinking agent that is used to polymerize other monomers in dental composites. It reacts with other monomers such as triethylene glycol dimethacrylate (TEGDMA) and urethane dimethacrylate (UDMA) to form a polymer network. The polymer network provides the strength and durability required for dental restorations. 2,2'-(4-Methacryloxydiethoxyphenyl)propane also provides the adhesive properties required for bonding the dental composite to the tooth structure.
Biochemical and Physiological Effects
2,2'-(4-Methacryloxydiethoxyphenyl)propane has been found to have low toxicity levels and is considered safe for use in dental composites. However, some studies have reported that 2,2'-(4-Methacryloxydiethoxyphenyl)propane can cause cytotoxicity and genotoxicity in vitro. It has also been reported that 2,2'-(4-Methacryloxydiethoxyphenyl)propane can cause allergic reactions in some individuals. 2,2'-(4-Methacryloxydiethoxyphenyl)propane has been found to be metabolized in the liver and excreted in urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2'-(4-Methacryloxydiethoxyphenyl)propane has several advantages in laboratory experiments. It is a viscous liquid that can be easily mixed with other monomers and materials. It has a long shelf life and can be stored for extended periods without degradation. 2,2'-(4-Methacryloxydiethoxyphenyl)propane also provides the required mechanical properties for dental restorations. However, 2,2'-(4-Methacryloxydiethoxyphenyl)propane has some limitations in laboratory experiments. It can cause polymerization shrinkage, which can lead to microleakage and secondary caries. 2,2'-(4-Methacryloxydiethoxyphenyl)propane also has a high viscosity, which can make it difficult to handle and manipulate.
Direcciones Futuras
There are several future directions for 2,2'-(4-Methacryloxydiethoxyphenyl)propane research. One direction is to develop new 2,2'-(4-Methacryloxydiethoxyphenyl)propane-based monomers that can provide better mechanical properties and reduce polymerization shrinkage. Another direction is to investigate the use of 2,2'-(4-Methacryloxydiethoxyphenyl)propane in other applications such as drug delivery systems and tissue engineering. The toxicity and biocompatibility of 2,2'-(4-Methacryloxydiethoxyphenyl)propane and its metabolites can also be further investigated.
Conclusion
2,2'-(4-Methacryloxydiethoxyphenyl)propane is a widely used monomer in the dental industry for the production of dental composites. It is synthesized through various methods and has been extensively researched for its biochemical and physiological effects, mechanism of action, and advantages and limitations in laboratory experiments. 2,2'-(4-Methacryloxydiethoxyphenyl)propane has several advantages in laboratory experiments but also has some limitations. There are several future directions for 2,2'-(4-Methacryloxydiethoxyphenyl)propane research, including the development of new 2,2'-(4-Methacryloxydiethoxyphenyl)propane-based monomers and investigating its use in other applications such as drug delivery systems and tissue engineering.
Métodos De Síntesis
2,2'-(4-Methacryloxydiethoxyphenyl)propane can be synthesized through various methods, including the reaction of glycidyl methacrylate with 4,4'-isopropylidenediphenol (BPA) or the reaction of methacrylic acid with BPA and glycidol. The latter method is the most commonly used method for 2,2'-(4-Methacryloxydiethoxyphenyl)propane synthesis. The reaction involves the addition of methacrylic acid to BPA in the presence of an acid catalyst, followed by the addition of glycidol. The resulting product is purified through distillation and vacuum drying.
Aplicaciones Científicas De Investigación
2,2'-(4-Methacryloxydiethoxyphenyl)propane has been extensively researched for its use in dental composites. Dental composites are used to restore teeth that have been damaged due to decay, trauma, or other reasons. 2,2'-(4-Methacryloxydiethoxyphenyl)propane is used as a matrix material in dental composites and is mixed with other materials such as fillers, initiators, and accelerators. The resulting dental composite is then used to restore the damaged tooth. 2,2'-(4-Methacryloxydiethoxyphenyl)propane has also been used in other applications such as adhesives, coatings, and sealants.
Propiedades
Número CAS |
117381-44-9 |
|---|---|
Nombre del producto |
2,2'-(4-Methacryloxydiethoxyphenyl)propane |
Fórmula molecular |
C47H66O15 |
Peso molecular |
871 g/mol |
Nombre IUPAC |
3-(3-carboxy-1-ethenoxy-3-methylbutan-2-yl)oxy-4-ethenoxy-2,2-dimethylbutanoic acid;[4-[2-[2,3-diethoxy-4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]-2,3-diethoxyphenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C31H40O8.C16H26O7/c1-11-34-25-21(15-17-23(27(25)36-13-3)38-29(32)19(5)6)31(9,10)22-16-18-24(39-30(33)20(7)8)28(37-14-4)26(22)35-12-2;1-7-21-9-11(15(3,4)13(17)18)23-12(10-22-8-2)16(5,6)14(19)20/h15-18H,5,7,11-14H2,1-4,6,8-10H3;7-8,11-12H,1-2,9-10H2,3-6H3,(H,17,18)(H,19,20) |
Clave InChI |
PVHUESQMIDNJQZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1OCC)OC(=O)C(=C)C)C(C)(C)C2=C(C(=C(C=C2)OC(=O)C(=C)C)OCC)OCC.CC(C)(C(COC=C)OC(COC=C)C(C)(C)C(=O)O)C(=O)O |
SMILES canónico |
CCOC1=C(C=CC(=C1OCC)OC(=O)C(=C)C)C(C)(C)C2=C(C(=C(C=C2)OC(=O)C(=C)C)OCC)OCC.CC(C)(C(COC=C)OC(COC=C)C(C)(C)C(=O)O)C(=O)O |
Sinónimos |
2,2'-(4-methacryloxydiethoxyphenyl)propane MODPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)
![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)









